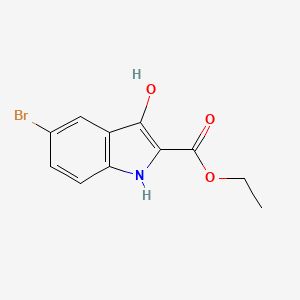
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a unique chemical with the empirical formula C11H10BrNO3 . It has a molecular weight of 284.11 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to the 5th carbon of the indole ring, a hydroxy group attached to the 3rd carbon, and an ethyl ester group attached to the carboxylic acid at the 2nd carbon .Physical And Chemical Properties Analysis
This compound is typically available in solid form . It has a molecular weight of 284.11 . The SMILES string for this compound is CCOC(=O)c1[nH]c2ccc(Br)cc2c1O .Scientific Research Applications
Synthesis of Biologically Active Alkaloids
Indole derivatives are integral to the synthesis of various alkaloids, which are naturally occurring organic compounds with significant biological activity. The presence of the indole moiety in these compounds is often associated with therapeutic properties5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester can serve as a precursor in the synthesis of selected alkaloids, which may exhibit potential for treating cancer cells, microbial infections, and various disorders .
Anticancer Research
The indole core is a common feature in many synthetic drug molecules due to its biological significance. Research has shown that indole derivatives, including 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester , can be used to develop compounds with anticancer properties. These compounds can target cancer cells and may be used in the development of new cancer therapies .
Antimicrobial Applications
Indole derivatives are known for their antimicrobial properties. The structural complexity of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester makes it a candidate for the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .
Anti-inflammatory and Analgesic Effects
The indole scaffold is also associated with anti-inflammatory and analgesic effects. As such, 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester could be utilized in the synthesis of new drugs aimed at treating inflammatory diseases and providing pain relief .
Neuroprotective Agents
Indole derivatives have shown promise as neuroprotective agents. They can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester may contribute to the synthesis of compounds that help in restoring cellular viability and inhibiting enzymes involved in neurodegeneration .
Development of Antiviral Drugs
The indole nucleus is a key component in the development of antiviral drugs. Derivatives of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester could be explored for their potential to inhibit viruses, including influenza and other RNA and DNA viruses, thus contributing to the field of antiviral drug development .
Future Directions
Mechanism of Action
Target of Action
Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate, a derivative of indole, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactionsIndole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A . The PI3K/AKT pathway, which regulates cell proliferation and survival, is one of the pathways that can be affected by indole derivatives .
Result of Action
The molecular and cellular effects of Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate’s action depend on the specific targets it interacts with and the biochemical pathways it affects. Some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULOKRNQEYIONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715631 |
Source


|
| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153501-30-5 |
Source


|
| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


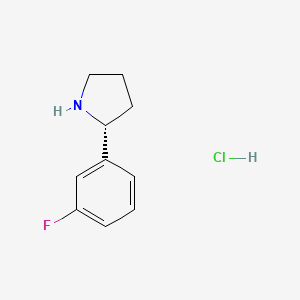

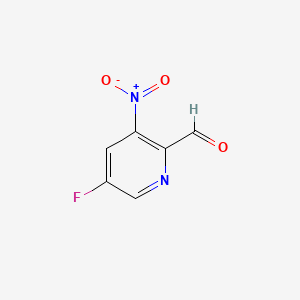
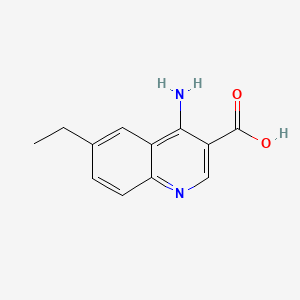

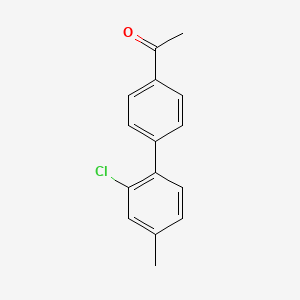
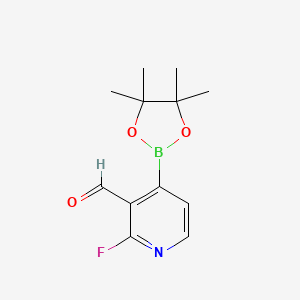
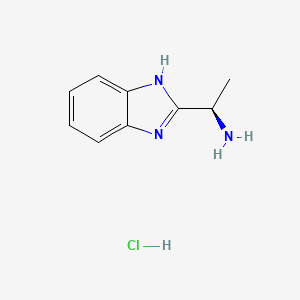
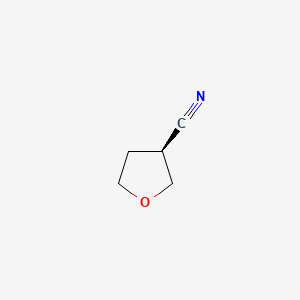



![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)